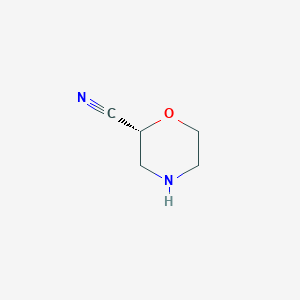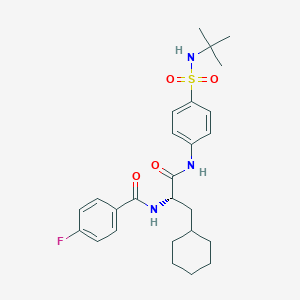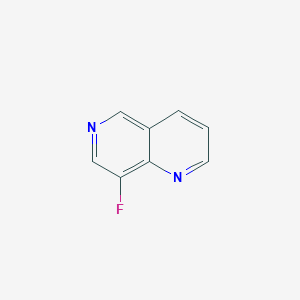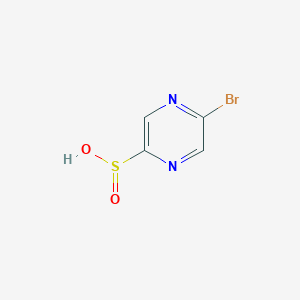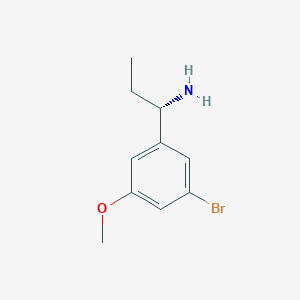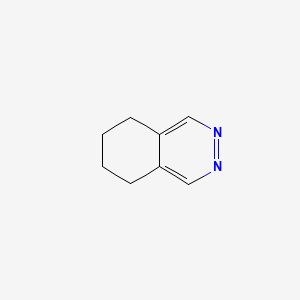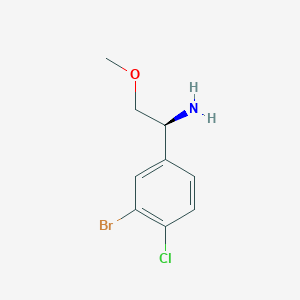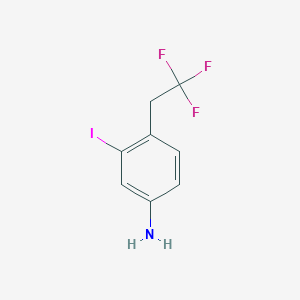
3-Iodo-4-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of iodine and trifluoroethyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the direct iodination of aniline using iodine monochloride or other iodinating agents . The trifluoroethyl group can be introduced via N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent trifluoroethylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
N-Trifluoroethylation:
Common Reagents and Conditions:
Iodination: Iodine monochloride, sodium iodide, or other iodinating agents.
Trifluoroethylation: 2,2,2-Trifluoroethylamine hydrochloride, often in the presence of catalysts like iron porphyrin.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce iodine and trifluoroethyl groups into complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its iodine and trifluoroethyl groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-iodoethane: Similar in containing both iodine and trifluoroethyl groups.
3-Iodo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
2-Iodoaniline: Lacks the trifluoroethyl group but contains the iodine atom.
Uniqueness: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline is unique due to the combination of both iodine and trifluoroethyl groups, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7F3IN |
|---|---|
Molekulargewicht |
301.05 g/mol |
IUPAC-Name |
3-iodo-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(13)3-7(5)12/h1-3H,4,13H2 |
InChI-Schlüssel |
CNDMVWLRPMTIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)I)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
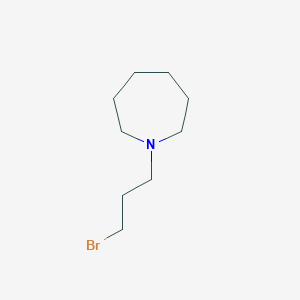
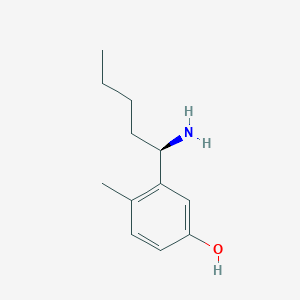
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
